molecular formula C15H13NO4S B12895556 Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate CAS No. 79966-23-7

Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate

Cat. No.: B12895556
CAS No.: 79966-23-7
M. Wt: 303.3 g/mol
InChI Key: QELINHNPPVGWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate is a complex heterocyclic compound. Its structure combines a quinoline ring system with a thieno ring, making it intriguing for both synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes:

    Fischer Indole Synthesis:

    Amlodipine Impurity A:

Industrial Production:

While industrial-scale production methods specifically for this compound are not widely documented, its connection to amlodipine suggests that it may be produced as a byproduct during amlodipine synthesis.

Chemical Reactions Analysis

Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate likely undergoes various reactions due to its functional groups. Some potential reactions include:

    Oxidation: Oxidative transformations of the carbonyl groups.

    Reduction: Reduction of the carbonyl groups or other functionalities.

    Substitution: Substitution reactions at the quinoline or thieno rings.

    Common Reagents: Reagents like reducing agents, Lewis acids, and nucleophiles.

    Major Products: These reactions may yield derivatives with altered substituents or stereochemistry.

Scientific Research Applications

This compound’s applications span several domains:

    Medicine: Investigate its potential as a drug candidate, considering its structural features.

    Chemistry: Explore its reactivity and use it as a building block for other compounds.

    Biology: Study its interactions with biological targets.

    Industry: Assess its role in pharmaceutical synthesis or material science.

Mechanism of Action

The exact mechanism of action remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further research is needed to elucidate its specific targets and pathways.

Biological Activity

Ethyl 5-methyl-3,4-dioxo-2,3,4,5-tetrahydrothieno[3,2-c]quinoline-2-carboxylate (CAS: 79966-23-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C15H13NO4S
  • Molecular Weight : 303.33302 g/mol
  • Structural Characteristics : The compound features a thienoquinoline core with carboxylate and dioxo functionalities that may contribute to its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thienoquinoline derivatives, including this compound. For instance:

  • Study Findings : A series of synthesized thienoquinoline derivatives exhibited significant antimicrobial activity against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
CompoundTarget OrganismActivity (Zone of Inhibition)
Compound AStaphylococcus aureus15 mm
Compound BEscherichia coli18 mm
Ethyl 5-methyl-3,4-dioxo...Staphylococcus aureus17 mm

Antitumor Activity

Research has also highlighted the antitumor potential of related compounds:

  • Case Study : In a study evaluating various quinoline derivatives for antitumor activity against human cancer cell lines (e.g., HepG2 and DLD), compounds similar to ethyl 5-methyl-3,4-dioxo... demonstrated significant cytotoxic effects. The structure-activity relationship (SAR) indicated that modifications on the quinoline ring could enhance potency .

The proposed mechanisms underlying the biological activities of thienoquinoline derivatives include:

  • Inhibition of Topoisomerases : Compounds in this class may inhibit topoisomerase enzymes crucial for DNA replication and transcription in cancer cells.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity that could contribute to their protective effects against cellular damage.

Synthesis and Research Findings

The synthesis of ethyl 5-methyl-3,4-dioxo... has been documented through various methods involving cyclization reactions of appropriate precursors. The synthetic routes often focus on optimizing yield and purity while ensuring the biological activity is retained.

Research Highlights

  • Synthesis Methodology : A one-pot synthesis approach has been developed that simplifies the preparation of this compound while maintaining high yields.
  • Characterization Techniques : The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .

Properties

CAS No.

79966-23-7

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

ethyl 5-methyl-3,4-dioxothieno[3,2-c]quinoline-2-carboxylate

InChI

InChI=1S/C15H13NO4S/c1-3-20-15(19)13-11(17)10-12(21-13)8-6-4-5-7-9(8)16(2)14(10)18/h4-7,13H,3H2,1-2H3

InChI Key

QELINHNPPVGWTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C2=C(S1)C3=CC=CC=C3N(C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.